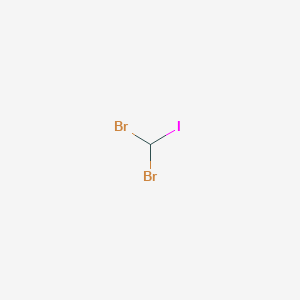
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate typically involves the amidination of cyclohexanecarboxylic acid followed by esterification with 4-tert-butylphenol. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a trypsin inhibitor, blocking the entry of HeLa cells from the G2 phase into mitosis.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate involves its role as a trypsin inhibitor. It binds to the active site of trypsin, preventing the enzyme from catalyzing the hydrolysis of peptide bonds. This inhibition affects various cellular processes, including cell cycle progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amidinocyclohexanecarboxylic acid methyl ester
- 4-Amidinocyclohexanecarboxylic acid ethyl ester
- 4-Amidinocyclohexanecarboxylic acid phenyl ester
Uniqueness
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its ability to inhibit trypsin and affect cell cycle progression sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
153235-96-2 |
|---|---|
Molekularformel |
C18H26N2O2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)14-8-10-15(11-9-14)22-17(21)13-6-4-12(5-7-13)16(19)20/h8-13H,4-7H2,1-3H3,(H3,19,20) |
InChI-Schlüssel |
BFKWXLTXQZUZHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=N)N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=N)N |
Synonyme |
4-amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester ACHCA-OPhBu trans-4-amidinocyclohexanecarboxylic acid 4-tert-butylphenyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)





![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)

